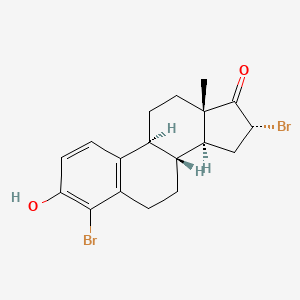

4,16a-Dibromoestrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,16a-Dibromoestrone (4,16a-DBE) is a synthetic steroid hormone that has been studied for its potential use in a variety of scientific research applications. It is a synthetic analog of estrone, a naturally occurring steroid hormone that is found in humans and other animals. 4,16a-DBE has been studied for its potential to act as an agonist or antagonist of the estrogen receptor, making it a potentially useful tool for studying the effects of estrogens in various biological systems.

Applications De Recherche Scientifique

Radiopharmaceutical Applications : A study by Spicer et al. (1977) explored the use of radiobromine-labeled compounds, specifically 82 Br-2,4-dibromoestrone, for radiopharmaceutical applications. This compound showed potential for liver and gallbladder function studies due to its rapid blood clearance and excretion in bile, with a radiation exposure dose less than 131 I-Rose Bengal (Spicer et al., 1977).

Tumor Imaging and Assessment : Research by Maggs et al. (1992) on 2,4-dibromo-17β-oestradiol (2,4-DBE2), a compound related to 4,16a-Dibromoestrone, indicated its potential use in tumor imaging and assessment. The study found extensive metabolic transformations of 2,4-DBE2 in rats, with almost complete oxidation to 2,4-DB-oestrone and further metabolism to 2,4-DB-16α-hydroxyoesterone and 2,4-DB-oestriol (Maggs et al., 1992).

Estrogen Receptor Binding : Swaneck and Fishman (1988) investigated the interactions of 16α-hydroxyestrone, a metabolite of estradiol related to this compound, with estrogen receptors in human breast cancer cells. They found that 16α-hydroxyestrone binds extensively and irreversibly to nuclear protein species corresponding to the estrogen receptor, suggesting a role in the mechanism of malignant transformation in estrogen target tissues (Swaneck & Fishman, 1988).

Safety and Hazards

Propriétés

IUPAC Name |

(8R,9S,13S,14S,16R)-4,16-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2O2/c1-18-7-6-10-9-4-5-15(21)16(20)12(9)3-2-11(10)13(18)8-14(19)17(18)22/h4-5,10-11,13-14,21H,2-3,6-8H2,1H3/t10-,11-,13+,14-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALNGSHUZXVAOU-BUSPIDHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)Br)CCC4=C3C=CC(=C4Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Br)CCC4=C3C=CC(=C4Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

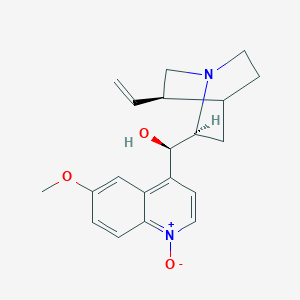

![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)

![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)

![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)